(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Description
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate (CAS: 1464149-64-1) is an unsymmetrical diaryliodonium salt characterized by a 2-bromophenyl group and a sterically hindered 2,4,6-trimethylphenyl (mesityl, Mes) group, paired with a trifluoromethanesulfonate (triflate) counterion. Its molecular formula is C₁₆H₁₅BrF₃IO₃S, with a molecular weight of 551.2 g/mol .
Properties
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOZGQFOKVCDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464149-64-1 | |
| Record name | 1464149-64-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Reaction Mechanism
The most efficient method for synthesizing diaryliodonium triflates, including the target compound, involves oxidative coupling of iodoarenes with arenes under continuous-flow conditions. This approach leverages meta-chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) to generate the triflate counterion. The reaction proceeds via:
Continuous-Flow Protocol
The flow synthesis, optimized for safety and scalability, involves three key steps:
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Feed 1 : A solution of 2-bromoiodobenzene (5.0 mmol) and 2,4,6-trimethylbenzene (5.5 mmol) in dichloroethane (DCE).
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Feed 2 : m-CPBA (6.5 mmol) in DCE.
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Feed 3 : TfOH (15 mmol) in DCE.
The reactants are mixed in a microreactor (2–60 s residence time) at 25°C, producing the target compound in yields exceeding 85%. The continuous-flow design mitigates exothermic risks and enhances reproducibility compared to batch methods.
Table 1. Substrate Scope for Symmetrical and Unsymmetrical Diaryliodonium Triflates
| Iodoarene | Arene | Residence Time (s) | Yield (%) |
|---|---|---|---|
| 4-Iodotoluene | Toluene | 2 | 89 |
| 2-Bromoiodobenzene | 2,4,6-Trimethylbenzene | 5 | 87 |
| Iodobenzene | Anisole | 10 | 78 |
Batch Synthesis Approaches
Modified Olofsson Method
A traditional batch method involves a one-pot reaction using:
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2-Bromoiodobenzene (1.0 equiv),
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2,4,6-Trimethylbenzene (1.1 equiv),
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m-CPBA (1.3 equiv),
Stirring at 0°C for 1 hour yields the product as a crystalline solid (69% yield). However, batch reactions face challenges:
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Exothermic instability requiring stringent temperature control.
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Lower purity due to byproduct formation.
Alternative Pathways Using (Diacetoxyiodo)Benzene
Aryl(trifloxyalkenyl)iodonium triflates can be synthesized from (diacetoxyiodo)benzene (DIB), though this method is less direct for the target compound. The reaction of DIB with TMSOTf and acetylenes under mild conditions produces vinyliodonium salts, which are structurally distinct but highlight the versatility of iodine(III) intermediates.
Critical Analysis of Synthetic Parameters
Solvent and Temperature Optimization
Counterion Effects
TfOH serves dual roles:
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Proton donor for ligand exchange.
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Source of the triflate anion , which stabilizes the iodonium salt via weak coordination.
Industrial Scalability and Applications
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield corresponding amine derivatives, while reactions with alcohols produce ether derivatives .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Carbon-Carbon Bond Formation : This compound is utilized in the synthesis of complex organic molecules by facilitating the formation of new carbon-carbon bonds. It can participate in electrophilic aromatic substitution reactions where the iodonium ion acts as an electrophile .
- Synthesis of Biologically Active Molecules : The compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its ability to introduce bromine and iodonium groups into organic frameworks is particularly useful in medicinal chemistry .
- Mechanistic Studies
- Material Science
Case Studies
- Synthesis of Sulfonylated Coumarins : A study demonstrated the use of this compound in synthesizing sulfonylated coumarins from sulfur dioxide. The reaction yielded high purity products with significant efficiency, showcasing the compound's utility in complex organic transformations .
- Electrophilic Substitution Reactions : In another investigation, this compound was employed to study electrophilic substitution patterns on aromatic rings. The results indicated that substituent effects significantly influence reactivity and selectivity in these reactions .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to a nucleophile. This transfer facilitates the formation of new chemical bonds and the generation of various organic products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Key Properties
- Physical State : White to off-white crystalline solid.
- Storage : Requires protection from light and moisture, typically stored under inert atmospheres at room temperature .
- Reactivity : The triflate anion (OTf⁻) enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), making it suitable for electrophilic aryl transfer reactions .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Reactivity Comparisons
Steric Effects :
- The Mes group in (2-Bromophenyl)(Mes)iodonium triflate acts as a "dummy" ligand in transition-metal-catalyzed reactions, directing transfer of the less hindered 2-bromophenyl group. This contrasts with symmetrical salts like bis(4-bromophenyl)iodonium triflate , which lack chemoselectivity .
- In phenyl-TRIP iodonium triflate (TRIP = 2,4,6-triisopropylphenyl), extreme steric hindrance prevents aryl transfer entirely, making it inert in coupling reactions .
Electronic Effects: Electron-withdrawing substituents (e.g., 4-nitro in 4-nitrophenyl-Mes iodonium triflate) reduce thermal stability but enhance electrophilicity, favoring nucleophilic aromatic substitution. In contrast, electron-donating groups (e.g., 2-methyl in 2-methylphenyl-Mes iodonium triflate) improve aryl transfer efficiency in palladium-catalyzed reactions .
Application-Specific Performance :
- In 18F-fluorination , symmetrical iodonium salts like bis(4-iodophenyl)iodonium triflate achieve higher yields (60%) compared to unsymmetrical analogs due to reduced steric competition .
- (2-Bromophenyl)(Mes)iodonium triflate is advantageous in synthesizing brominated coumarins, where the bromo group serves as a leaving site for further derivatization .
Research Findings
- Chemoselectivity in Cross-Coupling : Unsymmetrical salts like (2-Bromophenyl)(Mes)iodonium triflate exhibit predictable transfer of the less hindered aryl group. For example, in copper-catalyzed C–H arylation, the Mes group remains inert, enabling selective transfer of the 2-bromophenyl moiety .
- Thermal Stability : Triflate salts generally outperform tosylate analogs (e.g., (3-Bromo-2,4,6-trimethylphenyl)(phenyl)iodonium tosylate ) in high-temperature reactions due to the superior leaving-group ability of OTf⁻ .
- Synthetic Scalability : The mesityl group’s stability allows large-scale synthesis (e.g., 100 mmol for mesityl(2,2,2-trifluoroethyl)iodonium triflate ), a trait shared by the target compound .
Biological Activity
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is an organoiodine compound with significant implications in organic synthesis and potential biological applications. Its molecular formula is and it has a molecular weight of 551.16 g/mol . This compound serves as a Lewis acid catalyst, facilitating various chemical transformations, particularly in arylation reactions . Understanding its biological activity is crucial for exploring its potential therapeutic applications.
As a Lewis acid, this compound can accept electron pairs from nucleophiles, influencing biochemical pathways. This interaction leads to the generation of radical intermediates that can modify biomolecules such as proteins and nucleic acids . The compound's ability to facilitate radical trifluoromethylation also indicates its role in oxidative stress modulation within cells.
The compound exhibits several biochemical properties that are relevant to its biological activity:
- Cellular Effects : It influences cellular functions by modulating signaling pathways and gene expression. Notably, it can affect glutathione levels, impacting oxidative stress responses .
- Molecular Mechanism : Its radical-mediated mechanisms allow for interactions that can inhibit or activate enzymes and alter gene expression .
- Metabolic Pathways : It is involved in metabolic pathways related to oxidative stress, interacting with enzymes that regulate these processes .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Oxidative Stress Modulation : Research indicates that at lower doses, this compound can enhance cellular function by modulating oxidative stress markers. However, at higher concentrations, it may induce toxicity through oxidative damage .
- Impact on Cellular Metabolism : In laboratory settings, the compound's stability and degradation over time can influence its long-term effects on cellular metabolism. Studies suggest that it remains stable under specific conditions but may degrade, leading to altered biochemical activity .
- Animal Model Studies : Dose-dependent effects have been observed in animal models. Lower doses show beneficial effects on cellular functions while higher doses result in adverse outcomes such as disruption of cellular homeostasis .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Oxidative Stress Modulation | Beneficial at low doses; toxic at high doses | |
| Cellular Metabolism | Affects metabolic pathways related to oxidative stress | |
| Enzyme Interaction | Can inhibit or activate enzymes | |
| Gene Expression | Alters expression levels |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2-bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis involves iodonium salt formation via a two-step procedure: (1) oxidative coupling of iodine (I₂) with mesitylene (2,4,6-trimethylbenzene) and a bromophenyl derivative in dichloromethane (CH₂Cl₂), followed by (2) anion exchange with triflic acid. Key variables include stoichiometry (e.g., 1:2 molar ratio of I₂ to aryl substrates), solvent choice, and acid addition rate. For example, cooling to 0°C during triflic acid addition minimizes side reactions . Trituration with ether and precipitation from CH₂Cl₂ typically yield a pure product (60% yield reported for analogous iodonium salts). Optimization may involve adjusting reaction time (e.g., 1–2 hours at RT) or using alternative aryl precursors.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., singlet at δ 7.13 ppm for mesityl protons, δ 6.44 ppm for bromophenyl protons) and methyl groups (δ 2.26–2.56 ppm) .
- ¹⁹F NMR : A sharp singlet near δ -77.8 ppm confirms the triflate counterion .
- HRMS : Validate the molecular ion ([M⁻OTf]⁺) with precise mass matching (e.g., calculated m/z 413.0608 vs. observed 413.0612) .
- Thermal Analysis : Monitor decomposition temperatures (140–141°C) via melting point or DSC to assess stability.
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethylphenyl group influence the reactivity of this iodonium salt in cross-coupling or photoredox reactions?
- Methodology : The bulky mesityl group sterically shields the iodine center, reducing nucleophilic attack and stabilizing the iodonium ion. Comparative studies with less hindered analogs (e.g., phenyl or 2,4,6-triisopropylphenyl derivatives) can quantify steric impacts . For example, kinetic studies under Suzuki-Miyaura conditions may reveal slower transmetalation rates due to hindered accessibility. Computational tools (e.g., DFT calculations) can model steric maps and predict regioselectivity in aryl transfer reactions.
Q. What are common sources of contradictory data in thermal stability analysis of iodonium triflates, and how can these discrepancies be resolved?
- Methodology : Discrepancies in decomposition temperatures (e.g., 140–141°C vs. higher/lower values in other studies) often arise from impurities or varying heating rates. To resolve:
- Purity Validation : Use HPLC or elemental analysis to confirm sample integrity.
- Controlled DSC/TGA : Perform thermal analysis under inert atmospheres with standardized heating rates (e.g., 5°C/min) .
- Replicate Synthetic Conditions : Ensure consistent isolation protocols (e.g., trituration solvents, drying time) to minimize solvent retention.
Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate electronic properties and reaction mechanisms involving this compound?
- Methodology :
- Charge Distribution Analysis : Calculate partial charges on iodine and aryl groups to predict electrophilicity.
- Transition State Modeling : Simulate aryl transfer pathways in cross-coupling reactions to identify rate-limiting steps.
- NMR Correlation : Compare experimental ¹³C shifts (e.g., δ 165.8 ppm for carbonyl carbons) with computed values to validate electronic environments .
Data Contradiction and Resolution
Q. How should researchers address conflicting NMR data for iodonium triflates reported in different studies?
- Methodology :
- Solvent/Referencing Checks : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards.
- Paramagnetic Effects : Assess if trace metal impurities (e.g., from synthesis) broaden signals.
- Crystallographic Validation : Use single-crystal XRD (as in analogous trimethylphenyl acetamides) to confirm molecular geometry and assign NMR peaks unambiguously .
Application-Oriented Questions
Q. What strategies can enhance the utility of this iodonium salt as a photoinitiator in polymerization reactions?
- Methodology :
- UV-Vis Spectroscopy : Measure absorption maxima to align with light sources (e.g., 365 nm LEDs).
- Co-initiator Screening : Test synergies with amines or iodonium co-salts to improve radical generation efficiency.
- Real-Time FTIR : Monitor polymerization kinetics to optimize initiator concentrations.
Synthetic Derivative Exploration
Q. How can the bromophenyl moiety in this compound be functionalized for downstream applications?
- Methodology :
- Cross-Coupling : Utilize Suzuki-Miyaura reactions with boronic acids (e.g., 2-bromophenylboronic acid derivatives ) to install aryl groups.
- Nucleophilic Aromatic Substitution : Replace bromide with amines or alkoxides under catalytic conditions.
- Photoredox Catalysis : Leverage the iodonium salt’s oxidizing potential in metallaphotoredox C–N bond formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
